N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16323954
InChI: InChI=1S/C21H17NO2/c1-14-6-9-17(10-7-14)22-20(23)12-16-13-24-19-11-8-15-4-2-3-5-18(15)21(16)19/h2-11,13H,12H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C21H17NO2
Molecular Weight: 315.4 g/mol

N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

CAS No.:

Cat. No.: VC16323954

Molecular Formula: C21H17NO2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide -

Specification

Molecular Formula C21H17NO2
Molecular Weight 315.4 g/mol
IUPAC Name 2-benzo[e][1]benzofuran-1-yl-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C21H17NO2/c1-14-6-9-17(10-7-14)22-20(23)12-16-13-24-19-11-8-15-4-2-3-5-18(15)21(16)19/h2-11,13H,12H2,1H3,(H,22,23)
Standard InChI Key MSIUOBRMPLFCQQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3

Introduction

N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a complex organic compound belonging to the class of amides. It features a naphtho[2,1-b]furan moiety, which is known for its diverse pharmacological properties. The presence of a methyl group on the phenyl ring enhances its chemical reactivity and biological interactions. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis of N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

The synthesis of this compound typically involves several steps, starting with the preparation of naphtho[2,1-b]furan derivatives. For instance, ethyl naphtho[2,1-b]furan-2-carboxylate can be synthesized from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF . The resulting ester can then be converted into the corresponding amide through reactions with appropriate amines.

Synthesis Steps:

  • Preparation of Ethyl Naphtho[2,1-b]furan-2-carboxylate: React 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in DMF using potassium carbonate as a base.

  • Conversion to Amide: React the ester with 4-methylphenylamine in a suitable solvent like dimethyl sulfoxide (DMSO) to form the desired acetamide.

Characterization Techniques

Characterization of N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide involves various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure by analyzing proton and carbon signals.

  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

Biological Activities

Compounds with similar structures have been evaluated for their antimicrobial and anticancer activities. The naphtho[2,1-b]furan moiety is known for its diverse pharmacological properties, suggesting potential applications in medicinal chemistry.

Table 1: Spectroscopic Data for N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

Spectroscopic MethodExpected Signals/Peaks
1H NMRAromatic protons (7.0-8.5 ppm), methyl protons (2.3 ppm)
13C NMRAromatic carbons (120-150 ppm), methyl carbon (20 ppm)
IRAmide carbonyl (1650-1700 cm^-1), aromatic C=C (1500-1600 cm^-1)
MSMolecular ion peak corresponding to the molecular formula

Table 2: Potential Biological Activities

Biological ActivityPotential Application
AntimicrobialTreatment of infections
AnticancerCancer therapy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator